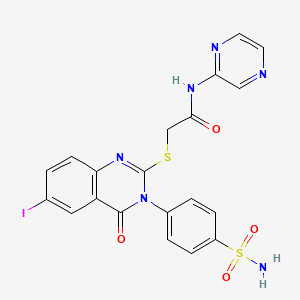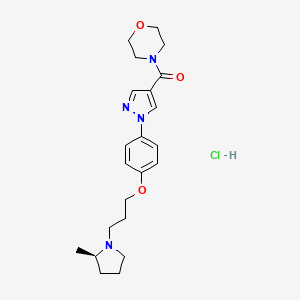
Enerisant hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enerisant hydrochloride is a novel and potent histamine H3 receptor antagonist and inverse agonist. It has been extensively studied for its potential therapeutic applications, particularly in the treatment of sleep-wake disorders such as narcolepsy. Histamine H3 receptors play a crucial role in regulating the release of histamine and other neurotransmitters in the brain, making them a significant target for pharmacological intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of enerisant hydrochloride involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Enerisant hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Enerisant hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study histamine H3 receptor interactions and to develop new synthetic methodologies.
Biology: Investigated for its effects on neurotransmitter release and its potential role in modulating cognitive functions.
Medicine: Explored as a therapeutic agent for sleep-wake disorders, cognitive impairments, and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
Enerisant hydrochloride exerts its effects by binding to histamine H3 receptors, which are located presynaptically in the brain. By acting as an antagonist and inverse agonist, it inhibits the release of histamine and other neurotransmitters, thereby modulating wakefulness and cognitive functions. The molecular targets and pathways involved include the histaminergic and cholinergic systems, which play key roles in maintaining alertness and cognitive performance .
Comparison with Similar Compounds
Similar Compounds
Pitolisant: Another histamine H3 receptor antagonist used for the treatment of narcolepsy.
Thioperamide: A histamine H3 receptor antagonist with similar pharmacological properties.
Ciproxifan: A potent histamine H3 receptor antagonist with cognitive-enhancing effects
Uniqueness
Enerisant hydrochloride is unique due to its high selectivity and potency for histamine H3 receptors. It has shown promising results in preclinical and clinical studies, demonstrating its potential as a therapeutic agent for various neurological conditions. Its favorable pharmacokinetic profile and minimal side effects further distinguish it from other similar compounds .
Properties
CAS No. |
1152749-07-9 |
|---|---|
Molecular Formula |
C22H31ClN4O3 |
Molecular Weight |
435.0 g/mol |
IUPAC Name |
[1-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]pyrazol-4-yl]-morpholin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C22H30N4O3.ClH/c1-18-4-2-9-24(18)10-3-13-29-21-7-5-20(6-8-21)26-17-19(16-23-26)22(27)25-11-14-28-15-12-25;/h5-8,16-18H,2-4,9-15H2,1H3;1H/t18-;/m1./s1 |
InChI Key |
QVMTVPSORZKQPZ-GMUIIQOCSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4.Cl |
Canonical SMILES |
CC1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
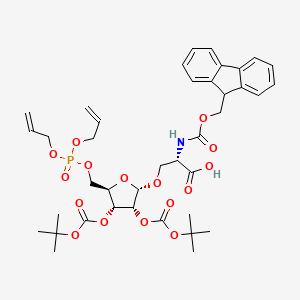
![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)
![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)
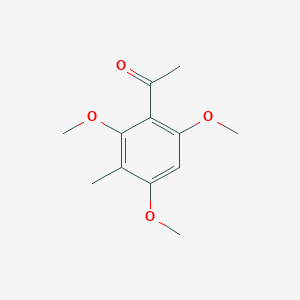
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)
![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
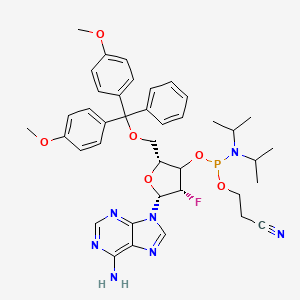
![disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12375609.png)
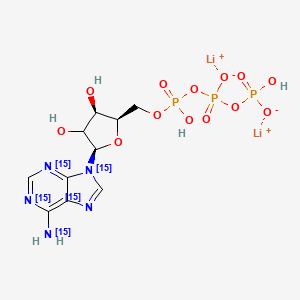

![N-[2-(6,13-difluoro-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaenyl)oxan-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B12375615.png)

